molecular formula C11H17ClN6O B12228813 5-[(1-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

5-[(1-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

Cat. No.: B12228813
M. Wt: 284.74 g/mol
InChI Key: VCQZJUDEMRHENP-UHFFFAOYSA-N
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Description

5-[(1-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride typically involves the reaction of 1-ethylpyrazole with methylamine and subsequent carboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-[(1-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines; conditionsoften in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-[(1-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-[(1-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H17ClN6O

Molecular Weight

284.74 g/mol

IUPAC Name

5-[(1-ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C11H16N6O.ClH/c1-3-17-5-4-8(14-17)7-13-10-6-9(11(12)18)16(2)15-10;/h4-6H,3,7H2,1-2H3,(H2,12,18)(H,13,15);1H

InChI Key

VCQZJUDEMRHENP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=NN(C(=C2)C(=O)N)C.Cl

Origin of Product

United States

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